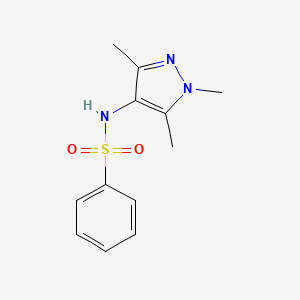![molecular formula C13H16N4OS B5716006 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide, also known as DMXAA, is a synthetic compound that has gained attention in the field of cancer research due to its potential as an anti-tumor agent.
Mécanisme D'action
The mechanism of action of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through the induction of cytokines and chemokines, particularly tumor necrosis factor alpha (TNF-α). TNF-α induces tumor necrosis and inhibits angiogenesis, leading to the regression of tumors.
Biochemical and Physiological Effects:
This compound has been shown to induce the production of cytokines and chemokines, particularly TNF-α, in both tumor cells and immune cells. This leads to the induction of tumor necrosis and inhibition of angiogenesis, resulting in tumor regression. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide is its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit angiogenesis, leading to the regression of tumors in animal models. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, this compound has limitations in terms of its toxicity and side effects, which may limit its use in clinical settings.
Orientations Futures
For 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide research include further investigation into its mechanism of action, as well as its potential as a combination therapy with other anti-tumor agents. Additionally, research into the development of more potent and less toxic analogs of this compound may lead to improved efficacy and safety in clinical settings. Finally, the use of this compound in combination with immunotherapy may also be an area of future research.
Méthodes De Synthèse
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with ammonium thiocyanate to form 3-methylbenzothiocyanate. This intermediate is then reacted with sodium azide and sodium methoxide to form 3-methyl-1,2,4-triazole-5-thiol. Finally, the triazole-thiol intermediate is reacted with 3-methylacetanilide to yield this compound.
Applications De Recherche Scientifique
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has been extensively studied for its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit angiogenesis, leading to the regression of tumors in animal models. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Propriétés
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-5-4-6-11(7-9)14-12(18)8-19-13-16-15-10(2)17(13)3/h4-7H,8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVJEINDSQQZNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B5715924.png)


![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)
![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5715952.png)
![6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine](/img/structure/B5715965.png)
![3,5-dimethoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5715973.png)



![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)